molecular formula C8H12ClNO2 B1586865 1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride CAS No. 317821-72-0

1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride

Cat. No. B1586865
M. Wt: 189.64 g/mol
InChI Key: WOUQSIDPRTVKBJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminooxy)methyl-2-methoxybenzene hydrochloride (AOMB-HCl) is a synthetic compound that has been studied for its potential applications in various scientific research fields. AOMB-HCl is a substituted benzene derivative with an aminooxy group at the para position and a methoxy group at the ortho position. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and as a research tool in many scientific fields.

Scientific Research Applications

Catalytic Conversion of Biomass Lignin

A study by Zhu et al. (2011) delves into the bifunctional transalkylation and hydrodeoxygenation of anisole (methoxybenzene) over a Pt/HBeta catalyst. This process is significant for the catalytic conversion of biomass lignin, a key component of biomass, into valuable gasoline-range molecules. The research demonstrates that the bifunctional catalyst significantly enhances both methyl transfer and hydrodeoxygenation rates compared to monofunctional catalysts, leading to a more efficient conversion process with reduced carbon losses and hydrogen consumption (Zhu, Lobban, Mallinson, & Resasco, 2011).

Synthesis and Characterization of Polymeric Materials

Another application is found in the electrosynthesis and characterization of polymers from methoxy-substituted benzene derivatives, as discussed by Moustafid et al. (1991). The study focuses on polymers of methoxybenzenes, revealing their solubility in organic solvents and their potential use in various applications due to their distinct structural and electronic properties (Moustafid, Aeiyach, Aaron, Mir-Hedayatullah, & Lacaze, 1991).

Corrosion Inhibition

Verma et al. (2015) highlight the use of 2-aminobenzene-1,3-dicarbonitriles, which are structurally related to methoxybenzene derivatives, as effective corrosion inhibitors for mild steel in acidic environments. This study not only showcases the protective capabilities of these compounds but also emphasizes their potential as eco-friendly corrosion inhibitors (Verma, Quraishi, & Singh, 2015).

Novel Synthesis Methods

Research by Tatsuta et al. (1982) introduces a novel synthesis method for branched-chain amino sugars using methoxy-substituted benzene derivatives. This innovative approach offers a pathway to synthesize complex sugar derivatives with potential applications in pharmaceuticals and biologically active compounds (Tatsuta, Miyashita, Akimoto, & Kinoshita, 1982).

Li-ion Battery Materials

Pirnat, Gaberšček, and Dominko (2013) explore the application of methoxy-substituted benzene analogues in Li-ion batteries. Their study demonstrates the potential of these compounds as redox shuttles for enhancing the safety and efficiency of Li-ion batteries, showcasing the broad applicability of methoxybenzene derivatives in energy storage technologies (Pirnat, Gaberšček, & Dominko, 2013).

properties

IUPAC Name

O-[(2-methoxyphenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-8-5-3-2-4-7(8)6-11-9;/h2-5H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZSQCSODFGNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2-Methoxybenzyl)hydroxylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride
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